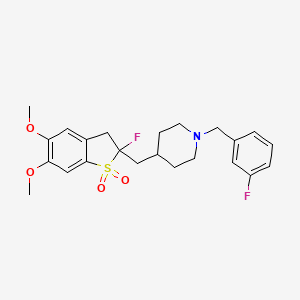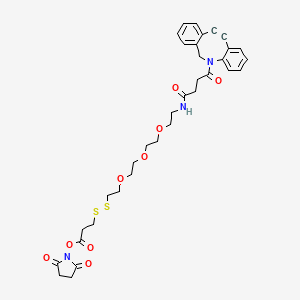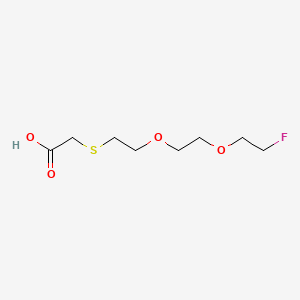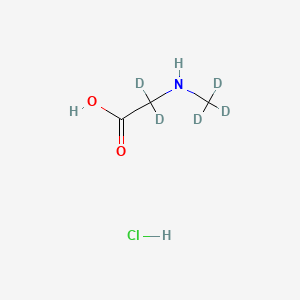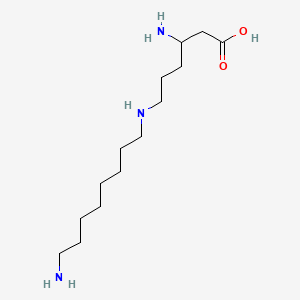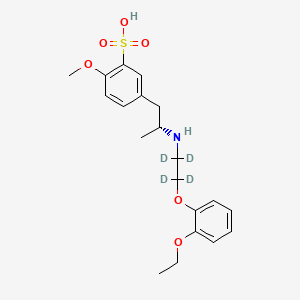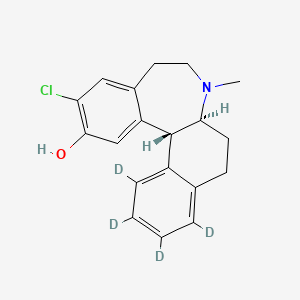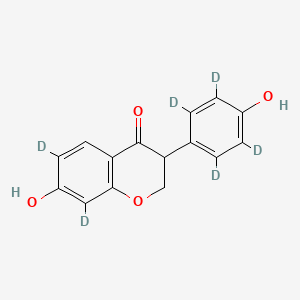
Dihydro Daidzein-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrodaidzein-d6 is a deuterated derivative of dihydrodaidzein, an isoflavone metabolite derived from daidzein. Isoflavones are naturally occurring compounds found in soybeans and other legumes. Dihydrodaidzein-d6 is used in scientific research to study the metabolic pathways and biological effects of isoflavones, particularly in the context of human health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrodaidzein-d6 can be synthesized through the reduction of daidzein using deuterium-labeled reducing agents. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the double bond in daidzein, resulting in the formation of dihydrodaidzein-d6 .
Industrial Production Methods
Industrial production of dihydrodaidzein-d6 typically involves large-scale synthesis using similar reduction methods. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The use of deuterium-labeled compounds in industrial settings is often driven by the demand for isotopically labeled standards in analytical chemistry and pharmacokinetic studies .
Chemical Reactions Analysis
Types of Reactions
Dihydrodaidzein-d6 undergoes various chemical reactions, including:
Oxidation: Dihydrodaidzein-d6 can be oxidized to form daidzein or other oxidized metabolites.
Reduction: Further reduction of dihydrodaidzein-d6 can lead to the formation of tetrahydrodaidzein.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Deuterium gas (D2) and palladium on carbon (Pd/C) are commonly used for reduction reactions.
Substitution: Reagents such as methyl iodide (CH3I) or acetic anhydride (C4H6O3) are used for substitution reactions.
Major Products Formed
Oxidation: Daidzein and other oxidized metabolites.
Reduction: Tetrahydrodaidzein.
Substitution: Methylated or acetylated derivatives of dihydrodaidzein-d6.
Scientific Research Applications
Dihydrodaidzein-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of isoflavones.
Biology: Investigated for its role in modulating biological processes such as hormone regulation and antioxidant activity.
Medicine: Studied for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and osteoporosis.
Industry: Utilized in the development of functional foods and dietary supplements enriched with isoflavones.
Mechanism of Action
Dihydrodaidzein-d6 exerts its effects through various molecular targets and pathways. It is known to interact with estrogen receptors, mimicking the action of estrogen and modulating hormonal activity. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound also influences signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Daidzein: The precursor of dihydrodaidzein-d6, found in soybeans and other legumes.
Genistein: Another isoflavone with similar biological activities.
Equol: A metabolite of daidzein with higher estrogenic activity.
Dihydrogenistein: A reduced form of genistein with similar properties.
Uniqueness
Dihydrodaidzein-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in analytical chemistry and pharmacokinetic research, enabling researchers to differentiate between endogenous and exogenous sources of the compound .
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/i1D,2D,3D,4D,5D,7D |
InChI Key |
JHYXBPPMXZIHKG-UMCLXPAOSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
